1-(1-Phenylethyl)guanidine

Description

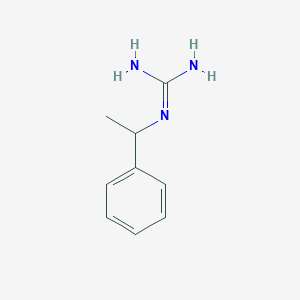

Structure

3D Structure

Properties

IUPAC Name |

2-(1-phenylethyl)guanidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3/c1-7(12-9(10)11)8-5-3-2-4-6-8/h2-7H,1H3,(H4,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDEAYTOFKXHILE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N=C(N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501299918 | |

| Record name | Guanidine, (1-phenylethyl)-, (+)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501299918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

532-57-0 | |

| Record name | Guanidine, (1-phenylethyl)-, (+)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=532-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Guanidine, (1-phenylethyl)-, (+)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501299918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 1 Phenylethyl Guanidine and Its Analogues

Direct Guanidinylation Approaches

Direct guanidinylation involves the reaction of an amine with a reagent that directly transfers the guanidinyl group. This is often more efficient than traditional multi-step approaches that might use latent amine precursors. nih.gov These direct methods are valued for their practicality and efficiency in the synthesis of complex organic molecules. nih.gov

Nucleophilic Substitution Reactions with Guanidylating Reagents

Nucleophilic substitution is a cornerstone of guanidine (B92328) synthesis, where the primary amine, 1-phenylethylamine (B125046), acts as a nucleophile, attacking an electrophilic guanidylating reagent and displacing a leaving group. nih.gov A variety of reagents have been developed to facilitate this transformation, each with distinct advantages concerning reactivity, scope, and reaction conditions.

Thioureas serve as common and versatile precursors for the synthesis of guanidines. nih.govrsc.org The general strategy involves the activation of the thiourea's sulfur atom to convert it into a better leaving group, thereby rendering the thiourea carbon susceptible to nucleophilic attack by an amine. This activation effectively transforms the thiourea into a carbodiimide (B86325) intermediate in situ. nih.govrsc.org

The activation of N,N'-diprotected thioureas, such as N,N'-di-Boc-thiourea, is frequently accomplished using thiophilic metal salts like mercuric chloride (HgCl₂) or copper(II) salts. rsc.org However, due to the toxicity of heavy metals, alternative activating agents have been developed. These include peptide coupling reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and Mukaiyama's reagent (2-chloro-1-methylpyridinium iodide). nih.govrsc.orgresearchgate.net The use of N-iodosuccinimide (NIS) has also been reported as a favorable alternative to heavy metal activation. researchgate.net The resulting activated species is then readily displaced by a primary amine like 1-phenylethylamine to yield the protected guanidine, which can be deprotected in a subsequent step.

| Activating Agent | Thiourea Precursor | General Conditions | Key Features |

| Metal Salts (e.g., HgCl₂) | N,N'-di-(tert-butoxycarbonyl)thiourea | Presence of a tertiary amine (e.g., triethylamine) | Efficient for sterically or electronically deactivated amines. researchgate.net |

| Mukaiyama's Reagent | N,N'-disubstituted thioureas | Aprotic solvent, room temperature | Avoids heavy metal waste. rsc.org |

| EDCI / Coupling Reagents | Protected thiourea monomers | Solid-phase or solution-phase | Compatible with various functional groups. researchgate.net |

| N-Iodosuccinimide (NIS) | Di-Boc-thiourea | - | An attractive alternative to heavy metal or Mukaiyama's reagent activation. researchgate.net |

1H-Pyrazole-1-carboxamidine hydrochloride is a widely recognized and highly effective electrophilic reagent for the guanidinylation of primary amines. nih.govntnu.no Introduced as a stable, reactive, and soluble reagent, it allows for the efficient and specific guanylation of primary and secondary aliphatic amines under mild conditions. researchgate.netntnu.no

The reaction proceeds via a nucleophilic attack of the amine on the carboxamidine carbon, leading to the displacement of the pyrazole ring, which is an excellent leaving group. ntnu.no While initial protocols often employed a base in a solvent like dimethylformamide (DMF), simplified procedures have been developed. For instance, refluxing the amine and the reagent in acetonitrile can lead to complete conversion and often allows the guanidinium (B1211019) salt product to precipitate, simplifying purification. ntnu.no To further streamline the process and facilitate reagent recycling, polymer-bound versions of pyrazole-1-carboxamidine have been synthesized. organic-chemistry.org The use of microwave irradiation has also been shown to significantly accelerate the rate of these guanidinylation reactions. organic-chemistry.org

| Reagent | Typical Solvents | Base | Advantages |

| 1H-Pyrazole-1-carboxamidine HCl | Acetonitrile, DMF | Often used (e.g., TEA, Hünig's base), but base-free conditions are possible. ntnu.no | Good reactivity and solubility; straightforward workup. ntnu.no |

| Polymer-bound pyrazole-carboxamidine | Various | Not always required | Allows for reagent recycling and simplified purification. organic-chemistry.org |

S-Alkylisothioureas are another important class of electrophilic reagents for the synthesis of guanidines from primary amines. nih.govrsc.org These reagents are typically employed as their salt derivatives, such as S-methylisothiouronium sulfate. The reaction mechanism involves the nucleophilic attack of the amine on the electrophilic carbon of the isothiourea, displacing the alkylthiol leaving group. nih.gov

To enhance reactivity and control selectivity, N,N'-diprotected S-methylisothioureas are often preferred. organic-chemistry.org The efficiency of the guanidinylation can be further improved by the addition of a catalyst, such as 4-(dimethylamino)pyridine (DMAP). organic-chemistry.org A common synthetic sequence involves the S-alkylation of a thiourea with an alkyl halide to generate the reactive S-alkylisothiouronium salt intermediate, which is then reacted with the target amine without isolation. enamine.netresearchgate.net

| Reagent Type | Common Protecting Groups | Additives/Catalysts | Reaction Pathway |

| S-Methylisothiouronium salts | None | - | Direct displacement of methanethiol. nih.gov |

| N,N'-Bis(Cbz)-S-methylisothiourea | Carboxybenzyl (Cbz) | DMAP | Accelerated reaction rates. organic-chemistry.org |

| N,N'-Bis(Boc)-S-methylisothiourea | tert-Butoxycarbonyl (Boc) | NIS | Alternative to heavy metal activation. researchgate.net |

Multicomponent Reaction Strategies for Guanidine Core Assembly

Multicomponent reactions (MCRs) offer a powerful and efficient means of constructing complex molecules like guanidines in a single step from three or more starting materials. These reactions are characterized by high atom economy and procedural simplicity, making them attractive for library synthesis and drug discovery.

One-Pot Protocols Utilizing N-Chlorophthalimide, Isocyanides, and Amines

A notable one-pot synthesis for N,N'-disubstituted guanidines involves the reaction of N-chlorophthalimide, an isocyanide, and an amine. researchgate.net This methodology allows for the rapid assembly of the guanidine core.

In this reaction, N-chlorophthalimide first reacts with the isocyanide to form a highly reactive chloroformamidine intermediate. This intermediate is not isolated but is immediately trapped by an amine present in the reaction mixture. For the synthesis of a 1-(1-phenylethyl)guanidine analogue, 1-phenylethylamine would serve as the amine component. The reaction typically proceeds at low temperatures and is often complete within a few hours. researchgate.net

Reaction Scheme:

Activation: N-chlorophthalimide + R-NC → [PhthN-C(Cl)=NR] (Chloroformamidine intermediate)

Guanidine Formation: [PhthN-C(Cl)=NR] + Ph(CH₃)CHNH₂ → PhthN-C(=NR)-NHCH(CH₃)Ph + HCl

The phthalimide group can be considered a protecting group on one of the guanidine nitrogens, which can potentially be removed in a subsequent step if the monosubstituted guanidine is desired.

| Component 1 | Component 2 | Component 3 | Solvent | Temperature | Product | Reference |

| N-Chlorophthalimide | tert-Butyl isocyanide | p-Anisidine | Acetonitrile | 0 °C to RT | N-(Phthalimido)-N'-(tert-butyl)-N''-(p-methoxyphenyl)guanidine | researchgate.net |

| N-Chlorophthalimide | 4-Methoxyphenyl isocyanide | p-Anisidine | Acetonitrile | 0 °C to RT | N-(Phthalimido)-N',N''-bis(p-methoxyphenyl)guanidine | researchgate.net |

Cascade Reactions for Stereoselective Guanidine Formation

Cascade reactions, also known as tandem or domino reactions, involve two or more sequential bond-forming transformations within a single synthetic operation, where the subsequent reaction is a consequence of the functionality generated in the previous step. These elegant processes allow for the rapid construction of complex molecular architectures from simple precursors.

For stereoselective guanidine formation, cascade reactions can be designed to create chiral centers with high levels of control. For example, a palladium-catalyzed cascade reaction involving azides and isocyanides can generate asymmetric carbodiimides in situ. researchgate.net These carbodiimides are highly reactive intermediates that can be trapped by amines to form guanidines. researchgate.net If a chiral amine or a chiral catalyst is employed in this sequence, stereoselective formation of the guanidine product can be achieved.

Recent research has demonstrated the development of one-pot syntheses of tricyclic guanidine scaffolds through cascade azide-isocyanide cross-coupling, followed by nucleophilic cyclization and lactamization. acs.orgdocumentsdelivered.com While these examples lead to complex polyheterocycles, the core principle of a cascade reaction forming a guanidine moiety is applicable. Theoretical studies using Density Functional Theory (DFT) have also been employed to understand the mechanism and stereoselectivity of cascade reactions catalyzed by chiral guanidines, highlighting the ability of the guanidine unit to create a chiral environment and lower activation barriers. acs.orgresearchgate.net

Asymmetric Synthesis of Enantiopure this compound

The synthesis of enantiomerically pure this compound is of significant interest, as the stereochemistry of guanidine-containing molecules often plays a crucial role in their biological activity. Asymmetric synthesis can be achieved either by starting with an enantiopure precursor (chiral auxiliary approach) or by using a chiral catalyst to induce stereoselectivity.

Asymmetric Catalytic Approaches for Guanidine Formation

Asymmetric catalytic approaches involve the use of a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product from a prochiral substrate. In recent years, chiral guanidines themselves have emerged as powerful organocatalysts due to their strong basicity and ability to form hydrogen bonds. rsc.org

For the synthesis of enantiopure this compound, a hypothetical catalytic approach could involve the asymmetric reduction of a corresponding N-guanidinyl imine or the asymmetric addition of a guanidine nucleophile to a suitable electrophile.

More broadly, the field of asymmetric catalysis has seen the development of bifunctional catalysts that combine a chiral guanidine with another functional group, such as a urea (B33335) or amide, to activate both the nucleophile and the electrophile simultaneously. nih.govorganic-chemistry.org For instance, chiral guanidine-amide catalysts have been used for asymmetric aza-Henry reactions of ketimines. nih.gov Similarly, combinations of chiral guanidines with metal salts (e.g., copper) have been shown to catalyze asymmetric reactions with high efficiency and stereoselectivity, such as the alkynylation of isatin-derived ketimines. semanticscholar.org

A potential strategy for this compound could be the asymmetric hydrogenation of N-(1-phenyl-ethylidene)guanidine using a chiral transition metal catalyst (e.g., Rhodium or Iridium with a chiral phosphine ligand). This would establish the chiral center directly on the phenylethyl moiety.

| Prochiral Substrate | Reagent | Catalyst Type | Potential Product | Reference Concept |

| N-(1-phenylethylidene)guanidine | H₂ | Chiral Rh(I) or Ir(I) complex | Enantioenriched this compound | Asymmetric Hydrogenation |

| Isatin-derived Ketimine | Terminal Alkyne | Chiral Guanidine / Cu(I) | Chiral Propargylic Amine | semanticscholar.org |

| α,β-Unsaturated Enone | H₂O₂ | Chiral Guanidine-Urea | Chiral Epoxide | organic-chemistry.org |

Mechanistic Investigations of Reactions Involving 1 1 Phenylethyl Guanidine

Elucidation of Reaction Pathways for its Formation

The synthesis of 1-(1-Phenylethyl)guanidine from its precursor, 1-phenylethylamine (B125046), is a representative example of a guanidinylation reaction. This transformation involves the addition of the amine's nucleophilic nitrogen atom to an electrophilic carbon center of a guanylating agent. The reaction pathway is critically dependent on the choice of this agent and the reaction conditions.

Common methods for the synthesis of guanidines involve the reaction of an amine with reagents such as cyanamide (B42294), S-alkylisothioureas, or N,N'-diprotected carboxamidines. A documented synthesis of (R)-1-(1-phenylethyl)guanidine proceeds via the reaction of (R)-(+)-1-phenylethylamine hydrochloride with cyanamide in water at reflux, with the pH adjusted to 8–9 iranarze.ir. Another approach involves reacting (S)-1-phenylethan-1-amine with N-(4,6-dimethylpyrimidin-2-yl)cyanamide mdpi.com. These methods highlight the direct nucleophilic addition of the primary amine to the carbon of the nitrile or a substituted cyanamide.

Kinetic Studies of Guanidinylation Reactions

While specific kinetic studies detailing the rate laws and constants for the guanidinylation of 1-phenylethylamine are not extensively documented in the literature, the kinetics of such reactions can be inferred from general mechanistic principles of nucleophilic addition. The rate of reaction is typically dependent on the concentration of both the amine and the guanylating agent, as well as the nucleophilicity of the amine and the electrophilicity of the guanylating agent.

For reactions involving primary amines and cyanamide, the reaction likely follows second-order kinetics, first order in each reactant. The rate can be significantly influenced by pH. At moderately basic pH, as used in the synthesis of (R)-1-(1-phenylethyl)guanidine iranarze.ir, a sufficient concentration of the free amine is present to act as a nucleophile, while avoiding excessive hydroxide (B78521) concentration which could lead to side reactions with the guanylating agent. Catalysts, such as Lewis acids, can also accelerate these reactions by activating the guanylating agent. For example, scandium(III) triflate has been shown to catalyze the guanylation of various amines with cyanamide organic-chemistry.org.

Metal-catalyzed guanidinylation reactions using carbodiimides have been studied using Density Functional Theory (DFT), revealing that the reaction proceeds in two main steps: insertion of the carbodiimide (B86325) into a metal-amide bond followed by protonolysis acs.org. The rate-determining step would depend on the relative energy barriers of these processes.

Identification of Key Intermediates

The identification of reaction intermediates is crucial for a complete mechanistic understanding. In the synthesis of this compound from 1-phenylethylamine and cyanamide, the reaction proceeds through a direct nucleophilic attack of the amine nitrogen onto the carbon atom of the cyanamide's nitrile group. This forms a tetrahedral intermediate, which is not typically isolated. Subsequent proton transfer steps lead to the formation of the resonance-stabilized guanidine (B92328) product.

Plausible Reaction Intermediate in the Guanidinylation of 1-Phenylethylamine with Cyanamide:

| Step | Reactants | Intermediate/Transition State | Product |

| 1. Nucleophilic Attack | 1-Phenylethylamine + Cyanamide | A zwitterionic or neutral tetrahedral intermediate is formed. | - |

| 2. Proton Transfer | Tetrahedral Intermediate | Intramolecular or solvent-mediated proton transfers occur. | This compound |

When carbodiimides are used as the guanylating agents in the presence of metal catalysts, the mechanism involves the formation of distinct intermediates. DFT calculations on lithium-catalyzed systems show that the reaction is initiated by the coordination of the carbodiimide to the lithium center, followed by the migration of the anilide group to the central carbon of the carbodiimide, forming a lithium guanidinate intermediate acs.org. A final proton transfer from an incoming amine molecule releases the guanidine product and regenerates the active catalyst acs.org.

Role of this compound as an Organocatalyst or Reagent in Model Reactions

Chiral guanidines are highly effective organocatalysts, primarily functioning as strong Brønsted bases nih.gov. Their catalytic activity stems from their ability to abstract a proton from a substrate, thereby generating a reactive nucleophile and a guanidinium (B1211019) cation. This cation then plays a crucial role in the catalytic cycle, often through hydrogen bonding interactions.

Mechanistic Pathways in Brønsted Base Catalysis

In a typical Brønsted base catalytic cycle, the guanidine catalyst initiates the reaction by deprotonating a pro-nucleophile. The resulting conjugate acid of the catalyst, the 1-(1-phenylethyl)guanidinium ion, and the generated nucleophile form a tight ion pair. This ion pair then interacts with the electrophilic substrate in the rate- and stereo-determining step. The guanidinium ion can act as a bifunctional catalyst, activating both the nucleophile and the electrophile simultaneously through a network of hydrogen bonds nih.gov.

A key example is the use of a catalyst derived from (R)-1-(1-phenylethyl)guanidine in the asymmetric Pictet-Spengler reaction, which produces tetrahydro-β-carbolines iranarze.irresearchgate.net. The reaction involves the condensation of a tryptamine (B22526) derivative with an aldehyde. The guanidine catalyst is proposed to facilitate the key C-C bond-forming step, which is the intramolecular cyclization of an iminium ion intermediate wikipedia.org.

The high basicity of guanidines (the pKa of the conjugate acid of unsubstituted guanidine is 13.6) enables them to deprotonate a wide range of carbon- and heteroatom-based acids. In the Pictet-Spengler reaction, the guanidine catalyst can abstract a proton from the tryptamine substrate. The formed guanidinium ion then acts as a Brønsted acid to protonate the intermediate formed from the condensation of the amine and aldehyde, facilitating the formation of a key electrophilic iminium ion wikipedia.org. The chiral environment provided by the catalyst's phenylethyl group directs the subsequent nucleophilic attack of the indole (B1671886) ring onto the iminium ion, controlling the stereochemical outcome of the reaction.

Following proton abstraction, the resulting 1-(1-phenylethyl)guanidinium cation is a potent hydrogen bond donor. This ability is central to its catalytic function. The planar, Y-shaped arrangement of the guanidinium group's N-H bonds allows it to form multiple, well-defined hydrogen bonds with electronegative atoms (such as oxygen or nitrogen) in the substrate(s).

In computational studies of related guanidinium-catalyzed reactions, this hydrogen bonding network is shown to stabilize the transition state by:

Activating the Electrophile: By hydrogen bonding to a carbonyl oxygen, for instance, the guanidinium ion increases the electrophilicity of the carbonyl carbon.

Orienting the Reactants: The defined geometry of the hydrogen bonds holds the nucleophile and electrophile in a specific orientation within the chiral pocket of the catalyst, which is essential for high enantioselectivity.

Stabilizing Developing Charge: The positive charge of the guanidinium ion provides electrostatic stabilization to developing negative charges in the transition state core.ac.uk.

X-ray crystallographic analysis of a closely related compound, (S)-1-(4,6-dimethylpyrimidin-2-yl)-3-(1-phenylethyl)guanidine, provides valuable insight into the structural parameters of the guanidine core. These data can be used to model the interactions in a catalytic transition state mdpi.com.

Table of Structural Data for (S)-1-(4,6-Dimethylpyrimidin-2-yl)-3-(1-phenylethyl)guanidine mdpi.com:

| Parameter | Bond | Length (Å) / Angle (°) |

| Bond Length | C8-N7 | 1.298 |

| C8-N9 | 1.378 | |

| C8-N10 | 1.365 | |

| Torsion Angle | N7-C8-N10-C11 | -16.9 |

| N9-C8-N10-C11 | 164.1 |

Data obtained from X-ray crystallography. Atom numbering corresponds to the original publication.

Computational studies on guanidinium-catalyzed Claisen rearrangements have quantified the stabilizing interactions in the transition state. These studies reveal significant hydrogen bonding between the guanidinium N-H groups and the ester carbonyl oxygen of the substrate, with calculated bond distances in the range of 1.7-1.8 Å core.ac.uk. These interactions are critical for both catalysis and stereochemical control.

Nucleophilic Activation Mechanisms

Guanidines, including this compound, are recognized as strong organic bases, a property that underpins their primary role in catalysis. nih.govineosopen.org Their function often involves the activation of nucleophiles through deprotonation. In a typical catalytic cycle, the guanidine acts as a Brønsted base, abstracting a proton from a pro-nucleophile substrate. mdpi.com This deprotonation generates a more potent nucleophile and the conjugate acid of the guanidine, the guanidinium ion. mdpi.com

The resulting guanidinium ion is not merely a bystander; it plays a crucial role in the subsequent steps of the reaction. Through hydrogen bonding interactions, the guanidinium ion can activate the electrophile, rendering it more susceptible to nucleophilic attack. nih.govmdpi.com This dual-activation model, where the guanidine base activates the nucleophile and its conjugate acid activates the electrophile, is a common mechanistic pathway. mdpi.commdpi.com This bifunctional activation can occur simultaneously, where the guanidinium ion forms a hydrogen-bonded complex with both the newly formed nucleophile and the electrophile, orienting them for a stereoselective reaction. mdpi.com

While guanidines are primarily known for their basicity, they can also function directly as nucleophilic catalysts. nih.gov However, direct nucleophilic substitution at the central carbon of the guanidine group is challenging due to the significant resonance stabilization of the CN₃ moiety. nih.gov Recent strategies have been developed to overcome this stability. One such method involves the formation of guanidine cyclic diimide (GCDI) structures, which effectively destabilizes the guanidine's resonance. This activation allows the guanidine carbon center to undergo nucleophilic substitution reactions with various amines and alcohols, demonstrating a mode of reactivity beyond simple basicity. nih.gov The chiral 1-phenylethyl group is instrumental in asymmetric synthesis, where its steric and electronic properties influence the stereochemical outcome of the reaction by creating a specific chiral environment around the catalytic center. nih.govrsc.org

Cooperative Catalysis with Other Species (e.g., Metal Ions)

The utility of this compound extends to cooperative catalysis, most notably through its function as a ligand in transition metal complexes. semanticscholar.orgresearchgate.net Guanidines are excellent N-donor ligands, capable of coordinating with a wide variety of metals to form stable and catalytically active complexes. semanticscholar.orgresearchgate.net The introduction of substituents, such as the 1-phenylethyl group, allows for the fine-tuning of the ligand's basicity and nucleophilicity. semanticscholar.org These modifications, in turn, modulate the electronic and steric properties of the resulting metal complexes, directly influencing their catalytic activity and selectivity. semanticscholar.orgresearchgate.net

The combination of chiral guanidines with metal ions has proven to be a powerful strategy in asymmetric catalysis, providing solutions for challenging transformations that are not achievable with organocatalysts alone. rsc.org The guanidine ligand can stabilize various oxidation states of the metal center and create a defined chiral pocket that directs the approach of substrates, leading to high enantioselectivity. researchgate.net

Research has demonstrated the effectiveness of guanidine-metal complexes in various reactions. For instance, dinuclear copper-bis(guanidine) complexes have been shown to catalyze aldol (B89426) reactions, where the cooperative effects between the two copper atoms facilitate a Proton-Coupled Electron-Transfer (PCET) process. semanticscholar.org In another application, copper(I) halide complexes bearing guanidine ligands have shown good catalytic activity in the atom transfer radical polymerization (ATRP) of styrene. semanticscholar.org These examples highlight the synergistic relationship between the guanidine ligand and the metal center, where the ligand not only supports the metal but actively participates in the catalytic mechanism.

Research Findings on Cooperative Catalysis with Guanidine-Metal Complexes

| Metal Ion | Guanidine Ligand Type | Reaction Catalyzed | Key Mechanistic Finding | Reference |

|---|---|---|---|---|

| Copper(I) | Dinuclear bis(guanidine) | Aldol Reaction | Cooperative effects between two metal centers induce a Proton-Coupled Electron-Transfer (PCET) process. | semanticscholar.org |

| Copper(I) | bis(guanidine) | Atom Transfer Radical Polymerization (ATRP) | Complex demonstrated good catalytic activity for the polymerization of styrene. | semanticscholar.org |

| Various Transition Metals | General N-donor guanidines | Various Organic Reactions | Substituents on the guanidine modulate the electronic and steric properties of the metal complex, regulating catalytic activity. | semanticscholar.orgresearchgate.net |

Mentioned Compounds

Stereochemical Aspects and Chiral Recognition in 1 1 Phenylethyl Guanidine Chemistry

Chiroptical Properties and Enantiomeric Purity Assessment

The chirality of 1-(1-Phenylethyl)guanidine originates from the stereogenic center at the benzylic position. The presence of this chiral center gives rise to distinct chiroptical properties, which are instrumental in characterizing its enantiomers and determining their purity. Techniques such as polarimetry, which measures the optical rotation of plane-polarized light, and circular dichroism (CD) spectroscopy, which measures the differential absorption of left- and right-circularly polarized light, are fundamental tools in this regard.

While specific optical rotation values for the enantiomers of this compound are not extensively documented in publicly available literature, it is a fundamental property that would distinguish the (R)- and (S)-forms. The magnitude and sign of the specific rotation are unique for each enantiomer under defined conditions of concentration, solvent, temperature, and wavelength.

Circular dichroism spectroscopy provides more detailed stereochemical information. A CD spectrum of an enantiomer of this compound would exhibit characteristic Cotton effects—positive or negative peaks—corresponding to the electronic transitions of its chromophores, primarily the phenyl group and the guanidinyl moiety. The CD spectra of the two enantiomers would be mirror images of each other.

The assessment of enantiomeric purity is crucial for any application involving a chiral compound. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used method for separating enantiomers and determining their ratio. Different types of CSPs, such as those based on polysaccharides, proteins, or synthetic chiral polymers, can be employed to achieve baseline separation of the (R)- and (S)-1-(1-Phenylethyl)guanidine enantiomers. Another common technique is nuclear magnetic resonance (NMR) spectroscopy in the presence of a chiral solvating agent or a chiral shift reagent. These agents form transient diastereomeric complexes with the enantiomers, leading to distinguishable chemical shifts for corresponding protons or carbons in the NMR spectrum, allowing for their quantification.

Conformational Analysis of the Chiral this compound Scaffold

Impact of Steric and Electronic Effects on Conformation

The conformation of the this compound scaffold is primarily dictated by the spatial arrangement around the C-N bond connecting the phenylethyl group to the guanidine (B92328) moiety. The bulky phenyl group and the planar guanidinium (B1211019) group create significant steric hindrance, which restricts free rotation. The molecule will preferentially adopt conformations that minimize these steric clashes.

Computational modeling, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the stable conformations of this compound. These calculations can predict bond lengths, bond angles, and dihedral angles of the lowest energy conformers. For the related compound, 2-(1-Phenylethylideneamino) guanidine, theoretical calculations have been performed, suggesting that the phenyl ring and the guanidine group are not coplanar to minimize steric repulsion. Similar non-planar arrangements would be expected for this compound.

Electronically, the guanidine group is a strong electron-donating group due to resonance delocalization of the lone pairs on the nitrogen atoms. This electronic character can influence the bond lengths and the rotational barrier around the C-N bond.

Diastereoselective Interactions

When this compound interacts with another chiral molecule, diastereomeric complexes are formed. The stability of these complexes differs due to the distinct three-dimensional arrangement of the interacting partners. These diastereoselective interactions are the basis for chiral recognition.

The conformational preferences of the this compound scaffold play a crucial role in determining the nature of these interactions. The specific arrangement of the phenyl group and the guanidinium moiety creates a defined chiral pocket. The shape and electronic properties of this pocket will favor binding with a complementary chiral partner, leading to a more stable diastereomeric complex. These interactions can involve hydrogen bonding, π-π stacking between the phenyl rings, and van der Waals forces. Understanding these interactions is key to designing effective chiral catalysts and auxiliaries based on this scaffold.

Application of this compound as a Chiral Catalyst/Auxiliary in Asymmetric Transformations

The chiral nature and the basicity of the guanidine moiety make this compound a potentially valuable candidate for use as a chiral catalyst or auxiliary in asymmetric synthesis. Chiral guanidines, in general, are known to be effective organocatalysts for a variety of enantioselective reactions.

Enantioselective Carbon-Carbon Bond Forming Reactions (e.g., Michael Addition, Henry Reaction)

Chiral guanidines have been successfully employed as Brønsted base catalysts to promote enantioselective Michael additions and Henry (nitroaldol) reactions. The guanidine moiety is sufficiently basic to deprotonate the pronucleophile (e.g., a 1,3-dicarbonyl compound in the Michael addition or a nitroalkane in the Henry reaction) to generate a chiral ion pair. The chiral environment created by the catalyst then directs the approach of the electrophile, leading to the preferential formation of one enantiomer of the product.

While there is a substantial body of research on various chiral guanidine catalysts for these reactions, specific studies detailing the use of this compound as the catalyst and providing data on yields and enantioselectivities are not readily found in the surveyed literature. However, based on the principles of chiral guanidine catalysis, one could hypothesize its potential efficacy. The following tables illustrate the type of data that would be generated from such studies.

Hypothetical Data for the Michael Addition of a 1,3-Dicarbonyl Compound to a Nitroalkene Catalyzed by (S)-1-(1-Phenylethyl)guanidine

| Entry | 1,3-Dicarbonyl Compound | Nitroalkene | Solvent | Temp (°C) | Yield (%) | ee (%) |

| 1 | Acetylacetone | β-Nitrostyrene | Toluene | -20 | ||

| 2 | Diethyl malonate | β-Nitrostyrene | CH2Cl2 | -20 | ||

| 3 | Dibenzoylmethane | (E)-1-Nitroprop-1-ene | THF | 0 |

Hypothetical Data for the Henry Reaction of an Aldehyde with a Nitroalkane Catalyzed by (R)-1-(1-Phenylethyl)guanidine

| Entry | Aldehyde | Nitroalkane | Solvent | Temp (°C) | Yield (%) | dr (syn:anti) | ee (syn) (%) |

| 1 | Benzaldehyde | Nitromethane | Toluene | -40 | |||

| 2 | Cyclohexanecarboxaldehyde | Nitroethane | THF | -40 | |||

| 3 | 4-Nitrobenzaldehyde | Nitromethane | CH2Cl2 | -20 |

Asymmetric Kinetic Resolution of Racemic Substrates

Chiral guanidines can also be utilized as catalysts in the kinetic resolution of racemic mixtures, particularly for the acylation of racemic alcohols. In a kinetic resolution, one enantiomer of the racemic substrate reacts faster with a reagent in the presence of a chiral catalyst, allowing for the separation of the unreacted, slower-reacting enantiomer and the product, both in enantioenriched form.

The chiral guanidine can act as a nucleophilic catalyst, activating an acylating agent (e.g., an acid anhydride) to form a chiral acyl-guanidinium intermediate. This intermediate then preferentially acylates one enantiomer of the racemic alcohol over the other.

Again, while the use of other chiral guanidines in kinetic resolutions has been reported, specific examples employing this compound are not prevalent in the literature. A hypothetical data table for such an application is presented below to illustrate the expected research findings.

Hypothetical Data for the Kinetic Resolution of a Racemic Secondary Alcohol via Acylation Catalyzed by (S)-1-(1-Phenylethyl)guanidine

| Entry | Racemic Alcohol | Acylating Agent | Solvent | Conversion (%) | ee (alcohol) (%) | ee (ester) (%) | Selectivity (s) |

| 1 | 1-Phenylethanol | Acetic anhydride | Toluene | ||||

| 2 | 1-(1-Naphthyl)ethanol | Isobutyric anhydride | Et2O | ||||

| 3 | Indan-1-ol | Pivalic anhydride | CH2Cl2 |

Stereoselective Derivatization Reactions

The chiral nature of this compound makes it a valuable precursor for the synthesis of novel chiral catalysts and auxiliaries through stereoselective derivatization reactions. These reactions involve the transformation of the guanidine moiety while preserving the stereochemical integrity of the 1-phenylethyl group. The resulting derivatives incorporate the existing chirality, leading to the formation of new stereocenters or chiral environments that can be exploited in asymmetric synthesis.

A notable example of a stereoselective derivatization is the reaction of (R)-1-(1-phenylethyl)guanidine with 2,3-diphenylcycloprop-2-enone. This reaction proceeds to afford a new chiral guanidine derivative as a single diastereomer. iranarze.ir The synthesis begins with the conversion of (R)-(+)-1-phenylethylamine to its hydrochloride salt, which is then treated with cyanamide (B42294) to produce the guanidine hydrochloride. Subsequent conversion to the free guanidine base is achieved by passing it through an ion-exchange column. iranarze.ir The free (R)-1-(1-phenylethyl)guanidine is then reacted with 2,3-diphenylcycloprop-2-enone, resulting in the formation of a crystalline solid in a 55% yield, with no detection of the other stereoisomer. iranarze.ir

This newly synthesized chiral guanidine derivative has been successfully employed as an organocatalyst in the asymmetric Pictet-Spengler reaction. The reaction between various tryptamines and aldehydes, catalyzed by this derivative, produces tetrahydro-β-carbolines in good yields and with moderate enantioselectivity. iranarze.ir The stereochemical outcome of the Pictet-Spengler reaction is directly influenced by the chirality of the catalyst derived from this compound.

The following table summarizes the results of the asymmetric Pictet-Spengler reaction using the chiral guanidine catalyst derived from (R)-1-(1-phenylethyl)guanidine:

Table 1: Asymmetric Pictet-Spengler Reaction Catalyzed by a Derivative of (R)-1-(1-Phenylethyl)guanidine

| Entry | Tryptamine (B22526) Substrate | Aldehyde Substrate | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| 1 | Tryptamine | Benzaldehyde | 75 | 58 |

| 2 | Tryptamine | p-Tolualdehyde | 80 | 60 |

| 3 | Tryptamine | p-Anisaldehyde | 82 | 64 |

| 4 | 5-Methoxytryptamine | Benzaldehyde | 78 | 61 |

The data demonstrates that the stereoselective derivatization of this compound provides a pathway to novel chiral catalysts. These catalysts, in turn, can induce asymmetry in chemical transformations, highlighting the importance of such derivatization strategies in the field of asymmetric synthesis. Chiral guanidines, in general, are recognized as powerful organocatalysts due to their strong basicity and ability to form hydrogen bonds, which are key to their catalytic activity and enantioselectivity. nih.govrsc.orgnih.gov The development of new chiral guanidine derivatives through stereoselective reactions is an active area of research with the potential to yield highly efficient catalysts for a variety of organic transformations. rsc.org

Theoretical and Computational Studies of 1 1 Phenylethyl Guanidine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the intrinsic properties of molecular systems. For 1-(1-Phenylethyl)guanidine, DFT calculations can provide fundamental insights into its geometry, electronic landscape, and acid-base behavior, which are crucial for understanding its reactivity and potential applications in catalysis.

Geometric Optimization and Electronic Structure Analysis

Geometric optimization using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), can determine the most stable three-dimensional conformation of this compound. dergipark.org.tr This process minimizes the energy of the molecule to predict equilibrium bond lengths, bond angles, and dihedral angles. For a related compound, 2-(1-Phenylethylideneamino)guanidine, DFT calculations have been successfully employed to optimize its molecular geometry, showing good agreement with experimental X-ray diffraction data. researchgate.net

Once the geometry is optimized, an electronic structure analysis can be performed. This includes the visualization of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter that reflects the chemical reactivity and kinetic stability of the molecule. dergipark.org.trresearchgate.net A smaller energy gap suggests higher reactivity. For 2-(1-Phenylethylideneamino)guanidine, the HOMO is located over nitrogen and carbon atoms, and the HOMO-LUMO energy gap indicates its potential for intramolecular charge transfer, which is a key feature for non-linear optical (NLO) activity. dergipark.org.tr

Natural Bond Orbital (NBO) analysis is another valuable tool that can be used to understand intramolecular charge transfer and interactions within the this compound molecule. dergipark.org.tr This analysis provides information about the delocalization of electron density between filled and vacant orbitals.

Below is an illustrative table of the kind of data that would be generated from DFT calculations on this compound, based on findings for structurally related molecules.

| Parameter | Description | Illustrative Value |

| Optimized Geometry | ||

| C-N (guanidinyl) bond length | The length of the carbon-nitrogen bonds within the guanidine (B92328) group. | ~1.35 Å |

| N-C-N bond angle | The angle between the nitrogen atoms in the guanidine group. | ~120° |

| Electronic Properties | ||

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | -5.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | 1.2 eV |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | 6.7 eV |

| Dipole Moment | A measure of the molecule's overall polarity. | ~3.5 D |

Calculation of Acid-Base Properties (pKa, pKb) in Various Solvents

The basicity of the guanidine moiety is one of its most defining chemical features. DFT calculations can be employed to predict the acid-base properties, such as pKa and pKb, of this compound. These calculations typically involve computing the Gibbs free energy of the protonated and deprotonated species in the gas phase and then applying a solvent model to account for the effects of different solvents. scispace.com

The pKa value is crucial for understanding how the molecule will behave in different chemical environments, particularly in catalysis where the protonation state of the catalyst is key. The use of implicit solvent models, such as the Polarizable Continuum Model (PCM), allows for the estimation of pKa in various solvents like water, methanol, or acetonitrile.

An illustrative data table for the calculated acid-base properties of this compound in different solvents is provided below.

| Solvent | Dielectric Constant (ε) | Calculated pKa |

| Water | 78.4 | 13.5 |

| Methanol | 32.6 | 12.8 |

| Acetonitrile | 36.6 | 14.2 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 13.9 |

Transition State Modeling for Guanidine-Catalyzed Reactions

Guanidines are widely used as catalysts in organic synthesis due to their strong basicity and ability to form hydrogen bonds. rsc.org DFT calculations are instrumental in modeling the transition states of reactions catalyzed by this compound. By locating the transition state structure on the potential energy surface, it is possible to calculate the activation energy of the reaction, which provides insights into the reaction mechanism and rate. arxiv.org

For a guanidine-catalyzed reaction, the modeling would involve the interaction of the this compound catalyst with the reactants. The guanidinium (B1211019) cation, formed upon protonation, can act as a bifunctional catalyst by activating both a nucleophile and an electrophile through hydrogen bonding. rsc.org Transition state modeling can elucidate the precise nature of these interactions and help in understanding the stereochemical outcome of reactions involving a chiral catalyst like this compound.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights that are complementary to the static picture offered by DFT.

Solvent Effects on Reactivity and Conformation

The conformation and reactivity of this compound can be significantly influenced by the surrounding solvent molecules. MD simulations can explicitly model the solvent molecules and provide a detailed picture of the solute-solvent interactions. nih.gov By running simulations in different solvents, it is possible to observe how the solvent affects the conformational flexibility of the phenylethyl group and the accessibility of the guanidine moiety. nih.gov

These simulations can reveal the organization of solvent molecules around the catalyst, including the formation of hydrogen bonds, which can impact its catalytic activity. The insights gained from these simulations are crucial for solvent selection in guanidine-catalyzed reactions to optimize reaction rates and selectivity.

Intermolecular Interactions and Aggregation Behavior

MD simulations can also be used to study the intermolecular interactions between multiple this compound molecules. This is important for understanding its behavior at higher concentrations, where aggregation might occur. The simulations can predict the preferred modes of interaction, such as hydrogen bonding between the guanidine groups or π-π stacking of the phenyl rings. mdpi.com

Understanding the aggregation behavior is important as it can affect the availability and catalytic activity of the monomeric species. The following table illustrates the types of intermolecular interactions that could be quantified from MD simulations.

| Interaction Type | Description | Estimated Interaction Energy |

| Hydrogen Bonding (N-H···N) | Between the guanidine groups of two molecules. | -5 to -8 kcal/mol |

| π-π Stacking | Between the phenyl rings of two molecules. | -2 to -4 kcal/mol |

| van der Waals Interactions | Non-specific attractive or repulsive forces. | Variable |

Quantitative Structure-Activity Relationship (QSAR) Studies for Related Guanidine Derivatives (Excluding Biological Activities)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the structural or property-based features of a set of chemical compounds with a specific endpoint. While widely used to predict biological activity, the same principles are applied in Quantitative Structure-Property Relationship (QSPR) studies to forecast the physicochemical properties of molecules. For guanidine derivatives, computational and theoretical studies have been employed to develop QSPR models for various non-biological properties, providing valuable insights into their chemical behavior.

Research in this area has focused on correlating molecular descriptors—numerical values that characterize the chemical structure—with macroscopic properties such as basicity (pKa), melting point, and other physicochemical characteristics. These studies are crucial for designing novel guanidine derivatives with tailored properties for applications in materials science, catalysis, and organic synthesis.

One significant area of QSPR modeling for guanidine derivatives is the prediction of their basicity. The high basicity of guanidines, a key feature of their chemistry, is influenced by structural modifications. Theoretical and experimental studies have shown that the pKa values of guanidine derivatives are strongly dependent on factors like the nature of substituents and the formation of intermolecular hydrogen bonds. ineosopen.org Computational models have been developed to predict these pKa values with a high degree of accuracy.

A notable study focused on predicting the aqueous pKa values for a series of guanidine-containing compounds by utilizing ab initio gas-phase equilibrium bond lengths. This method establishes a linear relationship between a calculated bond length in the gas phase and the pKa in a solvent. For a set of novel phenylguanidine derivatives, this approach demonstrated a mean absolute error (MAE) of just 0.29 pKa units, indicating excellent predictive power. nih.gov The accuracy of these predictions was validated by comparing them with experimental values obtained through pH-metric and UV-metric techniques. nih.gov

The following table summarizes the predictive accuracy of the QSPR model for the pKa of phenylguanidine derivatives.

| Model Validation | Metric | Value |

| Predictive Accuracy | Mean Absolute Error (MAE) | 0.29 pKa units |

| Data sourced from a study on ab initio bond length-based pKa prediction. nih.gov |

Another application of QSPR for guanidine derivatives lies in the prediction of their melting points, particularly for guanidinium salts, which are precursors to ionic liquids. A study established a QSPR model to predict the melting points of 101 guanidinium salts, which included various anionic families. researchgate.netunl.pt Using a counterpropagation neural network, the model successfully predicted the melting points for an independent test set with a high correlation coefficient. researchgate.netunl.pt

The statistical quality of this melting point prediction model is detailed in the table below.

| Dataset | Statistical Parameter | Value |

| Independent Test Set | R² (Coefficient of Determination) | 0.815 |

| Five-fold Cross-validation | R² (Coefficient of Determination) | 0.742 |

| This model was used to guide the synthesis of new guanidinium ionic liquids. researchgate.netunl.pt |

The development of these QSPR models relies on a variety of molecular descriptors calculated from the optimized three-dimensional structures of the guanidine derivatives. These descriptors can be categorized into several groups, including electronic, steric, and topological parameters. Density Functional Theory (DFT) calculations are often employed to determine electronic properties that are crucial for these models. nih.govrsc.org

Key electronic descriptors used in the QSPR modeling of guanidine derivatives include:

Highest Occupied Molecular Orbital (HOMO) Energy (EHOMO): Relates to the electron-donating ability of a molecule. nih.gov

Lowest Unoccupied Molecular Orbital (LUMO) Energy (ELUMO): Relates to the electron-accepting ability of a molecule. nih.gov

Ionization Potential (IP): The energy required to remove an electron. nih.gov

Electron Affinity (EA): The energy released when an electron is added. nih.gov

For instance, studies have shown that a higher EHOMO value in a guanidine derivative corresponds to a stronger electron-donating nature, while a lower ELUMO value indicates a greater tendency to accept electrons. nih.gov These fundamental electronic descriptors are mechanistically linked to the physicochemical properties being modeled. researchgate.net

The table below presents examples of calculated electronic descriptors for a series of substituted guanidine derivatives.

| Compound Derivative | EHOMO (eV) | ELUMO (eV) | Ionization Potential (IP) (eV) | Electron Affinity (EA) (eV) |

| Derivative with strong electron-donating group | -4.9 | - | 4.9 | - |

| Derivative with strong electron-withdrawing group | - | -2.42 | - | 2.42 |

| Illustrative data from DFT calculations on novel guanidine derivatives. nih.gov |

Advanced Spectroscopic Characterization and Structural Elucidation of 1 1 Phenylethyl Guanidine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Dynamic Processes

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds, offering deep insights into the molecular framework, stereochemistry, and dynamic behaviors in solution.

For 1-(1-Phenylethyl)guanidine, ¹H and ¹³C NMR spectra provide the primary confirmation of the molecular structure. The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group, the methine proton of the chiral center, the methyl protons, and the protons of the guanidine (B92328) group. The chemical shifts of the guanidino protons can be particularly informative; they often appear as broad singlets and their position is sensitive to the solvent, pH, and concentration due to proton exchange and hydrogen bonding. researchgate.net For instance, in deuterated water (D₂O), these protons may exchange with the solvent and become unobservable, whereas in a solvent like DMSO-d₆, they are typically visible. researchgate.net

Stereochemical Assignment: Determining the enantiomeric purity and absolute configuration is crucial for chiral molecules. NMR, in conjunction with chiral auxiliaries, is a powerful method for this analysis. nih.gov

Chiral Derivatizing Agents (CDAs): Reacting a racemic mixture of this compound with a chiral derivatizing agent creates a mixture of diastereomers. These diastereomers have distinct NMR spectra, allowing for the differentiation and quantification of the original enantiomers. mdpi.com

Chiral Solvating Agents (CSAs): The addition of a chiral solvating agent to a solution of enantiomeric this compound can lead to the formation of transient diastereomeric complexes. These complexes exhibit separate NMR signals for each enantiomer, enabling the determination of enantiomeric excess. mdpi.comnih.gov

Dynamic Processes: Variable-temperature (VT) NMR studies can reveal information about dynamic processes such as restricted rotation around the C-N bonds of the guanidine group or conformational equilibria of the molecule. The guanidinium (B1211019) group's planar structure and potential for resonance stabilization can lead to a significant energy barrier for rotation around the C-N single bonds, which might be observable on the NMR timescale at low temperatures. Furthermore, intramolecular hydrogen bonding can influence the conformational preferences of the molecule, a phenomenon that can be studied by analyzing changes in chemical shifts and coupling constants with temperature. epa.gov

| Proton (¹H) | Typical Chemical Shift (δ, ppm) | Carbon (¹³C) | Typical Chemical Shift (δ, ppm) |

| Phenyl (Ar-H) | 7.20 - 7.40 | Phenyl (Ar-C) | 126 - 144 |

| Methine (CH) | ~ 3.40 - 3.80 | Methine (CH) | ~ 60 - 65 |

| Guanidino (NH/NH₂) | 7.0 - 8.0 (broad) | Guanidino (C=N) | ~ 156 - 160 |

| Methyl (CH₃) | ~ 1.35 - 1.45 | Methyl (CH₃) | ~ 19 - 21 |

| Note: These are estimated chemical shifts and can vary based on solvent and experimental conditions. Data is extrapolated from structurally similar compounds like 1-(1-Phenylethyl)piperidine and various guanidine derivatives. rsc.orgrsc.org |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Hydrogen Bonding Interactions

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, probes the vibrational modes of a molecule, providing a "fingerprint" that is characteristic of its functional groups and structural features. mdpi.com

For this compound, the spectra are dominated by vibrations of the phenyl ring, the aliphatic chain, and the guanidinium group. The guanidinium cation (C(NH₂)₃⁺) exhibits several characteristic vibrational modes. A particularly strong and diagnostic band, often observed in both IR and Raman spectra, appears around 1650 cm⁻¹. acs.org This band is typically assigned to a degenerate mode involving a combination of the antisymmetric CN₃ stretch and the NH₂ scissoring motion. acs.orgresearchgate.net

Functional Group Analysis:

N-H Stretching: The N-H stretching vibrations of the guanidine moiety typically appear as broad bands in the 3100-3500 cm⁻¹ region of the IR spectrum. The breadth and position of these bands are highly sensitive to hydrogen bonding. mdpi.com

C=N Stretching: The C=N stretching vibration within the guanidinium group is a key feature, contributing significantly to the strong absorption around 1650 cm⁻¹. acs.orgresearchgate.net

Phenyl Group Vibrations: The phenyl group gives rise to characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. mdpi.com

Hydrogen Bonding Interactions: Hydrogen bonding plays a critical role in the structure and properties of guanidines. mdpi.com In the solid state or in concentrated solutions, this compound molecules can form extensive intermolecular hydrogen bonds involving the N-H groups of the guanidine moiety as donors and the imine nitrogen as an acceptor. These interactions cause a redshift (a shift to lower frequency) and broadening of the N-H stretching bands in the IR spectrum. nih.gov The strength and nature of these hydrogen bonds can be inferred from the magnitude of this shift. Theoretical calculations can complement experimental spectra to provide a detailed assignment of vibrational modes and analyze the effects of hydrogen bonding. nih.gov

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy Method |

| N-H Stretch | 3100 - 3500 | IR |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman |

| C=N Stretch / NH₂ Scissor | ~1650 | IR, Raman |

| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman |

| CN₃ Asymmetric Stretch | ~1620 - 1650 | Raman |

| Note: Data is based on general values for guanidinium compounds. acs.orgnih.govresearchgate.net |

X-ray Crystallography for Solid-State Structural Analysis and Supramolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orgnih.gov A single-crystal X-ray diffraction analysis of this compound or one of its salts would provide unambiguous information about its solid-state conformation, bond lengths, bond angles, and, crucially, the packing arrangement and intermolecular forces. nih.gov

Solid-State Structural Analysis: The analysis would reveal the preferred conformation of the 1-phenylethyl side chain relative to the guanidinium group. It would also provide precise measurements of the C-N bond lengths within the guanidinium headgroup. In its protonated form, the guanidinium ion is characterized by three nearly equivalent C-N bond lengths due to resonance delocalization of the positive charge, a feature that would be clearly resolved by crystallography.

Supramolecular Interactions: Crystal engineering and supramolecular chemistry focus on understanding and controlling intermolecular interactions to build desired solid-state architectures. nih.govfortunejournals.com The guanidinium group is an excellent hydrogen bond donor, capable of forming multiple, highly directional hydrogen bonds. In the crystal lattice of a this compound salt, the guanidinium cations would likely engage in extensive hydrogen bonding with the counter-anions and potentially with neighboring guanidinium groups. researchgate.net

A common and robust interaction pattern is the formation of supramolecular synthons. For example, the interaction between the two N-H groups of a guanidinium ion and a carboxylate group often forms a stable, cyclic R²₂(8) graph set motif. researchgate.net The analysis of the crystal packing would reveal how these hydrogen bonds and other weaker interactions (like π-π stacking between phenyl rings or C-H···π interactions) guide the self-assembly of the molecules into a three-dimensional lattice. nih.gov

| Interaction Type | Description | Typical Groups Involved |

| Hydrogen Bonding | Strong, directional interaction | Guanidinium (N-H) as donor; Anion (e.g., O, Cl) as acceptor |

| π-π Stacking | Attraction between aromatic rings | Phenyl rings of adjacent molecules |

| C-H···π Interactions | Weak hydrogen bond | Aliphatic C-H and aromatic π-system |

| van der Waals Forces | General non-specific attractions | All atoms |

| Note: This table describes the types of interactions expected in the crystal structure of a this compound salt. nih.govresearchgate.net |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration Determination

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. mdpi.com These methods, including Electronic Circular Dichroism (ECD), Optical Rotatory Dispersion (ORD), and Vibrational Circular Dichroism (VCD), are exceptionally powerful for determining the absolute configuration (i.e., R or S) of a chiral center. nih.govnih.gov

For this compound, which possesses a stereocenter at the benzylic carbon, chiroptical methods can unambiguously assign its absolute configuration in solution, which is a significant advantage over X-ray crystallography that requires suitable single crystals. spectroscopyeurope.com The process involves a combination of experimental measurement and computational chemistry.

The typical workflow is as follows:

Experimental Measurement: The ECD or VCD spectrum of an enantiomerically pure sample of this compound is recorded. The ECD spectrum measures the difference in absorption of left and right circularly polarized light in the UV-Vis region, which is sensitive to the electronic transitions of the phenyl chromophore perturbed by the chiral center. mdpi.comnih.gov

Computational Modeling: The three-dimensional structure of one enantiomer (e.g., the S-isomer) is modeled using quantum chemical methods, such as Density Functional Theory (DFT). A conformational search is performed to identify all low-energy conformers.

Spectral Simulation: For the ensemble of low-energy conformers, the theoretical ECD or VCD spectrum is calculated. Time-dependent DFT (TD-DFT) is commonly used for ECD spectra. mdpi.com

Comparison and Assignment: The experimentally measured spectrum is compared to the theoretically simulated spectrum. A match between the experimental spectrum and the calculated spectrum for the S-isomer allows for the confident assignment of the S-configuration to the measured sample. An inverted match would indicate the R-configuration. spectroscopyeurope.com

Recent studies on the closely related molecule 1-phenylethylamine (B125046) have utilized Photoelectron Circular Dichroism (PECD), a highly sensitive gas-phase technique, for chiral discrimination, highlighting the power of chiroptical methods for this class of compounds. nih.govmpg.de

| Technique | Principle | Application to this compound |

| ECD | Differential absorption of circularly polarized UV-Vis light. | Determines absolute configuration by probing electronic transitions of the phenyl chromophore. |

| VCD | Differential absorption of circularly polarized infrared light. | Determines absolute configuration by probing vibrational transitions throughout the molecule. |

| ORD | Wavelength-dependent rotation of plane-polarized light. | Complements ECD for stereochemical analysis. |

| Note: These techniques provide non-destructive analysis of the absolute stereochemistry in solution. mdpi.comnih.govspectroscopyeurope.com |

Applications of 1 1 Phenylethyl Guanidine in Advanced Organic Synthesis and Materials Science

Utility as a Non-Nucleophilic Organic Base in Chemical Transformations

Guanidine (B92328) and its derivatives are recognized for their exceptional basicity, often categorized as "superbases" in organic chemistry. ineosopen.orgdcfinechemicals.com This strong basic character stems from the resonance stabilization of the protonated form, the guanidinium (B1211019) cation, where the positive charge is delocalized over all three nitrogen atoms. This delocalization results in a highly stable conjugate acid, and consequently, a very strong base.

1-(1-Phenylethyl)guanidine serves as a potent non-nucleophilic organic base. The steric hindrance provided by the 1-phenylethyl group, adjacent to the guanidine core, diminishes the nucleophilicity of the nitrogen atoms without significantly compromising their basicity. This combination of high basicity and low nucleophilicity is highly desirable in a variety of organic transformations where the base is required to deprotonate a substrate without engaging in unwanted side reactions, such as nucleophilic addition or substitution.

Sterically hindered guanidines are particularly effective in promoting reactions that are sensitive to nucleophilic attack, such as elimination reactions, isomerizations, and certain condensation reactions. dcfinechemicals.com The use of a non-nucleophilic base like this compound can lead to cleaner reaction profiles and higher yields of the desired products.

| Property | Description |

| Basicity | High, due to the resonance-stabilized guanidinium cation. |

| Nucleophilicity | Low, due to the steric hindrance from the 1-phenylethyl group. |

| Advantages | Minimizes side reactions, leading to cleaner products and higher yields. |

| Applications | Elimination reactions, isomerizations, and condensations. |

Ligand Design for Coordination Chemistry

The nitrogen-rich guanidine moiety is an excellent N-donor ligand capable of coordinating with a wide range of metal centers across the periodic table. semanticscholar.orgresearchgate.net The introduction of different substituents on the guanidine nitrogen atoms allows for the modulation of the electronic and steric properties of the resulting metal complexes, thereby influencing their catalytic activity. researchgate.net

The structure of this compound makes it a versatile ligand in coordination chemistry. The three nitrogen atoms of the guanidine group can coordinate to a metal center in various modes. Neutral guanidines can act as monodentate ligands, while their deprotonated anionic counterparts, known as guanidinates, can function as bidentate chelating or bridging ligands, forming stable metal-guanidinate complexes. researchgate.netnih.gov

Upon deprotonation, this compound forms a guanidinate anion that can act as a robust ligand for a variety of metals. The formation of metal-guanidinate complexes is a key aspect of its coordination chemistry. These complexes often exhibit high stability due to the strong metal-nitrogen bonds and the chelate effect if the guanidinate acts as a bidentate ligand.

The synthesis of these complexes typically involves the reaction of a suitable metal precursor with the neutral guanidine, often in the presence of a base to facilitate deprotonation. The resulting complexes can adopt various geometries depending on the metal, its oxidation state, and the other ligands present in the coordination sphere. The chiral 1-phenylethyl group can also impart chirality to the metal complex, which is of great interest for applications in asymmetric catalysis.

Metal-guanidine and metal-guanidinate complexes have emerged as promising catalysts for a range of organic transformations. researchgate.net The electronic flexibility and steric tunability of guanidinate ligands allow for the fine-tuning of the catalytic properties of the metal center. nih.gov

One area of significant interest is the use of these complexes in the activation and fixation of carbon dioxide (CO2). wgtn.ac.nz CO2 is an abundant, renewable, and non-toxic C1 source, but its thermodynamic stability presents a challenge for its chemical utilization. wgtn.ac.nz Certain metal-guanidine complexes have shown the ability to capture and activate CO2, facilitating its conversion into valuable chemicals such as carbonates and carbamates. wgtn.ac.nz The basic guanidine ligand can play a direct role in the activation of CO2. whiterose.ac.uk While specific studies on this compound complexes for CO2 fixation are not extensively documented, the general reactivity of related metal-guanidinate systems suggests their potential in this area.

| Complex Type | Potential Catalytic Application |

| Chiral Metal-Guanidinate Complexes | Asymmetric Synthesis |

| Transition Metal-Guanidinate Complexes | Cross-Coupling Reactions, Polymerization |

| Guanidine-Containing Complexes | CO2 Fixation and Conversion |

Precursor for the Synthesis of Novel Heterocyclic Compounds

Guanidines are valuable building blocks in synthetic organic chemistry, particularly for the construction of nitrogen-containing heterocyclic compounds. nih.gov The guanidine functional group can be incorporated into various ring systems through condensation reactions with suitable electrophiles.

A notable example of the use of guanidines in heterocyclic synthesis is the Biginelli reaction. nih.govx-mol.com This one-pot, three-component condensation of an aldehyde, a β-ketoester, and a urea (B33335) or urea derivative (such as guanidine) provides access to dihydropyrimidines and related heterocycles. researchgate.net The use of a substituted guanidine like this compound in a Biginelli-type reaction would lead to the formation of novel dihydropyrimidines bearing a 1-phenylethyl substituent.

The general scheme for such a reaction would involve the condensation of this compound with an aldehyde and a β-ketoester under acidic or basic conditions. The resulting heterocyclic products could be of interest for their potential biological activities or as intermediates for the synthesis of more complex molecules. The chiral nature of the 1-phenylethyl group could also be exploited to develop enantioselective versions of these reactions.

Incorporation into Polymeric Materials or Supramolecular Assemblies for Non-Biological Functions

The unique properties of the guanidine group, such as its strong basicity and ability to form multiple hydrogen bonds, make it an attractive functional group for incorporation into polymeric materials and supramolecular assemblies.

Guanidine-containing polymers have been synthesized and investigated for a variety of applications. For instance, polymers bearing guanidinium groups have been explored as mimics of cell-penetrating peptides. The synthesis of guanidinium-containing methacrylamide (B166291) (co)polymers via controlled radical polymerization techniques has been reported. nih.govamazonaws.com In a similar fashion, a monomer derived from this compound could be polymerized to create novel functional polymers. The resulting materials could have interesting properties for applications in areas such as catalysis, ion exchange, or as components of "smart" materials that respond to changes in pH. Polystyrene-supported tetramethylguanidine has been shown to be an effective catalyst in several synthetic reactions. sciforum.net

In the realm of supramolecular chemistry, the guanidinium group is well-known for its ability to participate in strong and directional hydrogen bonding interactions. This makes it a valuable component for the design of self-assembling systems. Supramolecular assemblies based on this compound could be designed to form well-defined nanostructures, such as gels, fibers, or vesicles, driven by a combination of hydrogen bonding, π-π stacking of the phenyl rings, and van der Waals interactions. These non-biological supramolecular systems could find applications in areas such as sensing, materials science, and nanotechnology.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

The synthesis of guanidines has been a subject of extensive research, yet opportunities for innovation remain, particularly in the context of sustainability and efficiency. rsc.orgorganic-chemistry.org Traditional methods often involve multi-step procedures or the use of hazardous reagents. nih.gov Future research should prioritize the development of more direct, atom-economical, and environmentally benign synthetic pathways to 1-(1-Phenylethyl)guanidine and other chiral guanidines.

Key areas for exploration include:

Catalytic Guanylation: Expanding the scope of transition-metal-catalyzed reactions for the direct formation of the guanidine (B92328) moiety. rsc.orgacs.org Investigating earth-abundant metal catalysts could offer more sustainable alternatives to precious metal systems.

One-Pot Syntheses: Designing multi-component reactions that allow for the construction of the this compound scaffold in a single, efficient step from readily available starting materials. organic-chemistry.org

Bio-inspired Synthesis: Exploring enzymatic or chemo-enzymatic routes that can offer high stereoselectivity under mild reaction conditions, reducing the environmental impact of the synthesis.

Direct Guanidinylation Protocols: Improving direct guanidinylation methods that install a protected guanidine group onto a primary amine early in a synthetic route, which can streamline the synthesis of complex molecules. nih.gov

Exploration of New Catalytic Transformations

Chiral guanidines have emerged as powerful organocatalysts in a variety of asymmetric reactions, leveraging their ability to act as Brønsted bases and hydrogen-bond donors. rsc.orgrsc.orgscispace.com Derivatives of this compound have been successfully employed in reactions such as the Pictet-Spengler reaction, demonstrating their catalytic potential. iranarze.ir Future work should aim to broaden the catalytic applications of this specific guanidine.

Unexplored avenues include:

Novel Asymmetric Reactions: Investigating the efficacy of this compound as a catalyst in a wider range of carbon-carbon and carbon-heteroatom bond-forming reactions.

Cooperative Catalysis: Exploring synergistic effects by combining this compound with other catalytic systems, such as metal catalysts, other organocatalysts, or photocatalysts, to enable challenging transformations that are not achievable with a single catalyst. rsc.orgrsc.org

Bifunctional Catalyst Design: Developing new catalysts based on the this compound scaffold that incorporate additional functional groups (e.g., thiourea, amide) to allow for dual activation of substrates, potentially leading to enhanced reactivity and stereoselectivity. mdpi.comresearchgate.net

Table 1: Current and Potential Asymmetric Reactions Catalyzed by Chiral Guanidines

| Reaction Type | Status | Potential Future Substrates/Variations |

| Michael Addition | Established iranarze.ir | Bulky substrates, heteroaromatic systems |

| Henry (Nitroaldol) Reaction | Established iranarze.irresearchgate.net | α-substituted nitroalkanes, challenging aldehydes |

| Mannich Reaction | Established iranarze.ir | Ketimine substrates, three-component variations |

| Strecker Reaction | Established iranarze.ir | Ketone-derived substrates |

| Pictet-Spengler Reaction | Demonstrated iranarze.ir | Less-activated tryptamine (B22526) derivatives |

| Aza-Henry Reaction | Potential | Isatin-derived ketimines mdpi.com |

| Friedel-Crafts Alkylation | Unexplored | Asymmetric addition to indoles or pyrroles |

| Aldol (B89426) Reaction | Unexplored | Direct, asymmetric aldol reactions of ketones |

| Cycloadditions | Unexplored | [4+2], [3+2] cycloadditions |

Integration into Flow Chemistry Systems

Continuous-flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and easier scalability. mdpi.comnih.gov The application of flow technology to the synthesis and catalytic use of this compound is a largely unexplored but promising area.

Future research could focus on:

Continuous Synthesis: Developing a continuous-flow process for the synthesis of this compound, which could improve yield, purity, and safety, especially if hazardous intermediates or reagents are involved.

Immobilized Catalysts: Immobilizing this compound or its derivatives onto solid supports or polymers for use in packed-bed flow reactors. This would facilitate catalyst separation and recycling, enhancing the sustainability of the catalytic process.

Telescoped Reactions: Designing multi-step synthetic sequences where this compound is used as a catalyst in one step of a continuous-flow process, with the output stream feeding directly into a subsequent reaction without intermediate purification. mdpi.com

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry has become an indispensable tool for understanding reaction mechanisms and predicting the behavior of chemical systems. nih.govnih.gov For guanidine-catalyzed reactions, computational studies, such as Density Functional Theory (DFT), have provided insights into the role of the catalyst and the origins of stereoselectivity. mdpi.comnih.govrsc.org

Future directions in this area should involve:

In Silico Catalyst Design: Utilizing computational modeling to design novel derivatives of this compound with enhanced catalytic activity, selectivity, or stability. This predictive approach can guide synthetic efforts and reduce the trial-and-error inherent in catalyst development.